what is the structure of octanal
what is the structure of octanal
An In-depth Technical Guide to the Structure and Properties of Octanal
Introduction
Octanal (C₈H₁₆O), also known as caprylic aldehyde, is a saturated fatty aldehyde that is a key component in the fragrance and flavor industries.[1][2] It is a colorless liquid with a characteristic fruity-citrus odor, found naturally in citrus oils.[1][3] Beyond its sensory applications, octanal serves as a valuable intermediate in organic synthesis for producing a range of chemicals, including surfactants and plasticizers.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity of octanal, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Nomenclature
Octanal is an unbranched, eight-carbon aldehyde. The structure consists of a seven-carbon alkyl chain attached to a terminal formyl group (-CHO).
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IUPAC Name : octanal
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Synonyms : n-Octanal, Caprylaldehyde, Caprylic aldehyde, Aldehyde C-8
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Chemical Formula : C₈H₁₆O
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Canonical SMILES : CCCCCCCC=O
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CAS Registry Number : 124-13-0
Caption: Linear skeletal structure of octanal.
Physicochemical Properties
Octanal is a colorless to light yellow liquid at room temperature. It is characterized by its low solubility in water but is soluble in organic solvents like ethanol. A summary of its key quantitative properties is presented below.
| Property | Value | Reference(s) |
| Molar Mass | 128.21 g/mol | |
| Density | 0.821 g/cm³ (at 20 °C) | |
| Melting Point | 12 to 15 °C (54 to 59 °F) | |
| Boiling Point | 171 °C (340 °F) | |
| Flash Point | 51 °C (124 °F) | |
| Water Solubility | 560 mg/L (at 25 °C) | |
| Refractive Index (n²⁰/D) | 1.421 | |
| Log P (Octanol/Water) | 2.65 |
Spectroscopic Analysis
The structure of octanal can be confirmed using various spectroscopic techniques.
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Infrared (IR) Spectroscopy : The IR spectrum of octanal exhibits a strong, characteristic absorption band for the C=O stretch of the aldehyde at approximately 1730 cm⁻¹. Another key feature is the appearance of two medium-intensity C-H stretching bands around 2720 and 2820 cm⁻¹ associated with the aldehyde proton.
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¹H NMR Spectroscopy : In the proton NMR spectrum, the aldehydic proton (-CHO) gives a distinctive downfield triplet at δ 9.7-9.8 ppm. The α-methylene protons (-CH₂CHO) appear as a multiplet around δ 2.4 ppm. The remaining alkyl chain protons resonate upfield between δ 0.8 and 1.6 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
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¹³C NMR Spectroscopy : The carbonyl carbon of the aldehyde is highly deshielded and appears at approximately δ 202 ppm in the ¹³C NMR spectrum. The carbons of the alkyl chain resonate in the δ 14-44 ppm range.
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Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum of octanal shows a molecular ion (M⁺) peak at m/z = 128. A prominent peak is often observed at m/z = 44, corresponding to the McLafferty rearrangement, a characteristic fragmentation pattern for aldehydes.
Synthesis of Octanal
Octanal can be synthesized through several established routes, most commonly involving the oxidation of the corresponding primary alcohol, 1-octanol, or the hydroformylation of heptene.
Experimental Protocol: Oxidation of 1-Octanol
This protocol describes the synthesis of octanal via the oxidation of 1-octanol using a polymer-supported reagent.
Materials:
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Poly(p-methylmercaptostyrene)
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Dichloromethane (CH₂Cl₂)
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Chlorine (Cl₂)
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1-octanol
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Triethylamine
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1 N Hydrochloric acid (HCl)
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Brine
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Magnesium sulfate (MgSO₄)
Procedure:
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Suspend 1.0 g of poly(p-methylmercaptostyrene) in 20 mL of dichloromethane in a flask and cool to -10°C.
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Add a solution of 280 mg of chlorine in 10 mL of CH₂Cl₂.
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Cool the mixture to -78°C and add 130 mg of 1-octanol in 1.6 mL of CH₂Cl₂.
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Stir the reaction mixture at -78°C for 30 minutes, then at -25°C for 4.5 hours.
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Add 612 mg of triethylamine in 2 mL of CH₂Cl₂ at -25°C and stir for an additional 20 minutes.
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Add 50 mL of ether, stir for 10 minutes, and filter the mixture to remove the polymer beads. Wash the beads with an additional 30 mL of ether.
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Combine the filtrates and wash successively with 1 N HCl solution and brine.
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Dry the organic layer over MgSO₄, filter, and concentrate the solvent under reduced pressure.
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Purify the resulting crude product by evaporative distillation (50°C, 0.1 mm Hg) to yield octanal.
Caption: Common synthetic pathways leading to octanal.
Chemical Reactivity
The chemistry of octanal is dominated by the reactivity of its aldehyde functional group. It readily undergoes nucleophilic addition, oxidation, and reduction.
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Oxidation : Octanal can be easily oxidized to its corresponding carboxylic acid, octanoic acid, using common oxidizing agents like potassium permanganate or chromic acid. It can also be oxidized by atmospheric oxygen over time.
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Reduction : The aldehyde group can be reduced to a primary alcohol, 1-octanol. This is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Nucleophilic Addition : As an electrophile, the carbonyl carbon is susceptible to attack by nucleophiles. For example, it reacts with Grignard reagents to form secondary alcohols and participates in the Wittig reaction to yield alkenes.
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Self-Condensation : Under acidic or basic conditions, aldehydes like octanal can undergo self-condensation reactions, such as the aldol condensation.
Caption: Characteristic reactions of the octanal aldehyde group.
Conclusion
Octanal is a structurally simple yet chemically versatile aliphatic aldehyde. Its straight-chain C8 structure with a terminal aldehyde group dictates its physicochemical properties, including its characteristic citrus-like aroma and its reactivity profile. A thorough understanding of its spectroscopic signatures, synthetic routes, and chemical transformations is essential for its effective application in academic research, industrial synthesis, and the development of consumer products.
